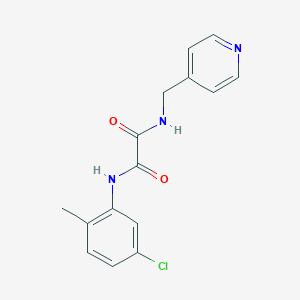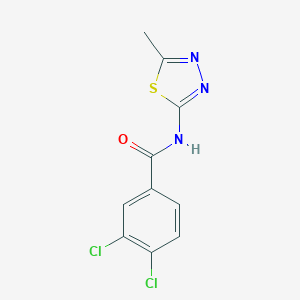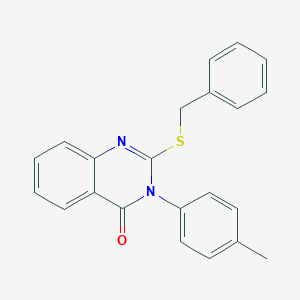
N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-pyridinylmethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-pyridinylmethyl)ethanediamide, also known as Cmpd-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of small molecules that interact with proteins, and it has been shown to have promising results in various scientific studies.
Wirkmechanismus
N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-pyridinylmethyl)ethanediamide exerts its effects by binding to the active site of target proteins, such as CK2, and inhibiting their activity. This leads to a decrease in cell growth and proliferation, which is particularly relevant in cancer cells that have a high rate of division.
Biochemical and Physiological Effects:
N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-pyridinylmethyl)ethanediamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis, which is the process by which new blood vessels are formed. N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-pyridinylmethyl)ethanediamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-pyridinylmethyl)ethanediamide is its specificity for target proteins, which reduces the risk of off-target effects. However, one of the limitations of N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-pyridinylmethyl)ethanediamide is its low solubility in water, which can make it challenging to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-pyridinylmethyl)ethanediamide. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of interest is the identification of new target proteins for N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-pyridinylmethyl)ethanediamide, which could expand its potential therapeutic applications. Additionally, further studies are needed to investigate the safety and efficacy of N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-pyridinylmethyl)ethanediamide in vivo, which could pave the way for its use in clinical settings.
Synthesemethoden
The synthesis of N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-pyridinylmethyl)ethanediamide involves a multi-step process that includes the reaction of 5-chloro-2-methylbenzaldehyde with ethylenediamine, followed by the reaction of the resulting product with 4-pyridinecarboxaldehyde. The final product is obtained through purification and isolation techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-pyridinylmethyl)ethanediamide has been extensively studied for its potential therapeutic applications. It has been shown to have inhibitory effects on various proteins, such as the protein kinase CK2, which is involved in cell growth and proliferation. N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-pyridinylmethyl)ethanediamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment.
Eigenschaften
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c1-10-2-3-12(16)8-13(10)19-15(21)14(20)18-9-11-4-6-17-7-5-11/h2-8H,9H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAYNSDSYOYWSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-tert-butyl-N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B408214.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B408215.png)
![3-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B408218.png)
![2-(benzylsulfanyl)-N-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B408220.png)

![3-bromo-N-dibenzo[b,d]furan-3-yl-4-ethoxybenzamide](/img/structure/B408224.png)
![N-[4-Hydroxy-3-(5-methyl-benzooxazol-2-yl)-phenyl]-2-methyl-benzamide](/img/structure/B408225.png)



![ethyl 2-[2-(5-chloro-2-hydroxyphenyl)ethylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B408230.png)
![ethyl 2-{[5-(4-bromophenyl)-2-furyl]methylene}-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B408231.png)
![ethyl 2-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B408232.png)
